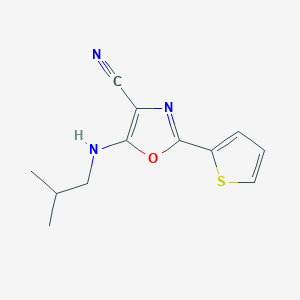
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile, also known as AITC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AITC belongs to the oxazole family and is a derivative of thienyl. It has been found to possess a range of biological properties that make it a promising candidate for various applications.
作用機序
The mechanism of action of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been found to have a range of biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological properties. However, 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new cancer treatments based on 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. Researchers are also exploring the potential of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, there is interest in exploring the use of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as a natural food preservative due to its anti-bacterial properties.
In conclusion, 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been found to possess a range of biological properties that make it a promising candidate for various applications. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
合成法
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde with isobutylamine and malononitrile in the presence of a base catalyst. The reaction proceeds through a series of steps, leading to the formation of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as the final product.
科学的研究の応用
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been found to inhibit the growth of bacteria, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
5-(2-methylpropylamino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)7-14-11-9(6-13)15-12(16-11)10-4-3-5-17-10/h3-5,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROVIPBRXRHWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpropyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)
